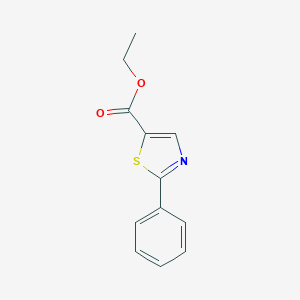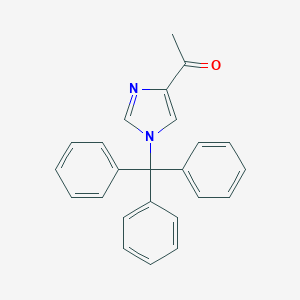![molecular formula C19H21ClN2O B176946 (3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone CAS No. 5953-54-8](/img/structure/B176946.png)
(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone, commonly known as 3C-P, is a synthetic drug that belongs to the class of phenethylamines. It was first synthesized in the early 1970s by Alexander Shulgin, a renowned American chemist and pharmacologist. 3C-P is a potent hallucinogen that produces intense visual and auditory effects. It is classified as a Schedule I controlled substance in the United States, meaning that it has no accepted medical use and a high potential for abuse.
Mécanisme D'action
The exact mechanism of action of 3C-P is not fully understood, but it is believed to act primarily by binding to the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. When 3C-P binds to the receptor, it causes a cascade of signaling events that ultimately lead to the hallucinogenic effects of the drug. 3C-P may also interact with other receptors in the brain, such as the dopamine and norepinephrine receptors, which could contribute to its effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3C-P are similar to those of other hallucinogenic drugs such as LSD and psilocybin. The drug produces intense visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotions. These effects are thought to be caused by the drug's interaction with the serotonin system in the brain. The physiological effects of 3C-P include increased heart rate and blood pressure, dilated pupils, and changes in body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3C-P in laboratory experiments has several advantages and limitations. One advantage is that it is a potent hallucinogen that produces consistent and predictable effects, which makes it useful for studying the neural mechanisms of hallucinations. However, its classification as a Schedule I controlled substance makes it difficult to obtain and limits its use in research. Additionally, the potential risks associated with the use of 3C-P in humans make it challenging to conduct clinical studies.
Orientations Futures
There are several future directions for research on 3C-P. One area of interest is its potential therapeutic applications, particularly for mood disorders such as depression and anxiety. Another direction is to further investigate its mechanism of action and its interactions with other receptors in the brain. Additionally, there is a need for more research on the long-term effects of 3C-P use and its potential for abuse. Overall, continued research on 3C-P could provide valuable insights into the neural mechanisms of hallucinations and the development of novel treatments for psychiatric disorders.
Méthodes De Synthèse
The synthesis of 3C-P involves several steps and requires specialized equipment and expertise in organic chemistry. The starting material for the synthesis is 3-chloroacetophenone, which is reacted with N-methylpiperazine and benzyl chloride to form the intermediate product, (3-chlorophenyl)-[4-(benzyl)piperazin-1-yl]methanone. This intermediate is then reacted with 2-methylbenzyl chloride to form the final product, (3-chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone. The synthesis of 3C-P is challenging and requires careful purification to ensure that the final product is of high purity.
Applications De Recherche Scientifique
Despite its classification as a Schedule I controlled substance, 3C-P has been the subject of scientific research in recent years. Researchers are interested in studying its mechanism of action and its potential therapeutic applications. One study found that 3C-P has a high affinity for the serotonin 5-HT2A receptor, which is known to play a role in the regulation of mood and perception. This suggests that 3C-P may have potential as a treatment for mood disorders such as depression and anxiety.
Propriétés
Numéro CAS |
5953-54-8 |
|---|---|
Nom du produit |
(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone |
Formule moléculaire |
C19H21ClN2O |
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
(3-chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21ClN2O/c1-15-5-2-3-6-17(15)14-21-9-11-22(12-10-21)19(23)16-7-4-8-18(20)13-16/h2-8,13H,9-12,14H2,1H3 |
Clé InChI |
LFXXHMAJFHWLHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)
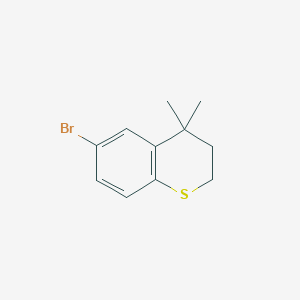
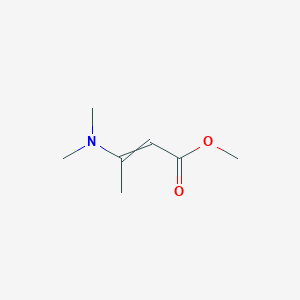
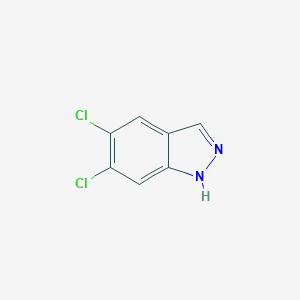
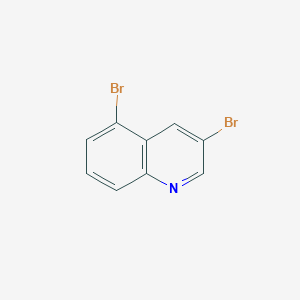
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

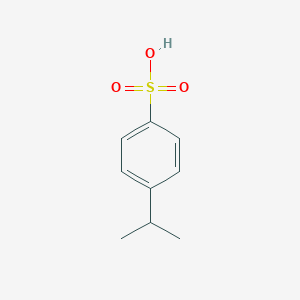
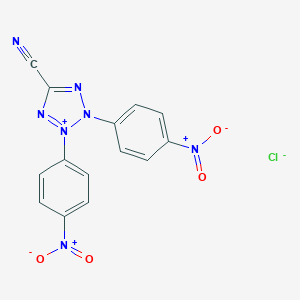
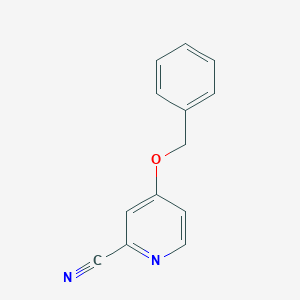
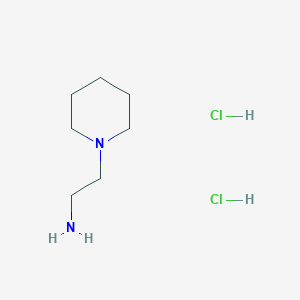
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
